Enhanced Lipophilicity of 4,6-Dimethylpyridin-2-yl)methanamine Free Base vs. 4-Methyl Analog
The free base form of (4,6-Dimethylpyridin-2-yl)methanamine exhibits a significantly higher calculated LogP (cLogP) value compared to its 4-methyl analog, indicating greater lipophilicity which can be crucial for passive membrane diffusion in drug design [1]. The LogP for the 4,6-dimethyl free base is reported as 1.8574, whereas the 4-methyl analog has a LogP of 1.549 .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.8574 (free base) |
| Comparator Or Baseline | 1.549 (for (4-methylpyridin-2-yl)methanamine free base) |
| Quantified Difference | ΔLogP = 0.3084 |
| Conditions | Calculated LogP values from Molbase database |
Why This Matters
This quantified difference in lipophilicity directly impacts a compound's ADME profile, making the 4,6-dimethyl analog a more suitable choice for projects where increased membrane permeability is a design goal.
- [1] Molbase. (4,6-dimethylpyridin-2-yl)methanamine. Compound Information. CAS 76457-15-3. View Source
